molecular formula C14H13N5O B2792239 3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile CAS No. 2415585-53-2

3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B2792239
CAS No.: 2415585-53-2
M. Wt: 267.292
InChI Key: KPFSOHPEHOUGRM-UHFFFAOYSA-N
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Description

3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring, an azetidine ring, and a pyridine ring

Preparation Methods

The synthesis of 3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the pyrazine and pyridine rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Chemical Reactions Analysis

3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile can be compared with other similar compounds, such as pyrrolopyrazine derivatives . These compounds also contain nitrogen-containing heterocycles and exhibit a wide range of biological activities. this compound is unique due to its specific structural features and the presence of the azetidine ring, which may confer distinct properties and activities.

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

IUPAC Name

3-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-10-6-11(2-3-16-10)20-12-8-19(9-12)14-13(7-15)17-4-5-18-14/h2-6,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFSOHPEHOUGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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